molecular formula C14H20F3NO7S B3109843 1-(tert-Butyl) 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,3(2H)-dicarboxylate CAS No. 176525-98-7

1-(tert-Butyl) 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,3(2H)-dicarboxylate

Cat. No. B3109843
CAS RN: 176525-98-7
M. Wt: 403.37 g/mol
InChI Key: QBSFHOMPPMKXAV-UHFFFAOYSA-N
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Description

This compound is a dihydropyridine derivative with a trifluoromethylsulfonyl (triflyl) ether group and two carboxylate ester groups. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The trifluoromethylsulfonyl group could potentially be introduced through a radical trifluoromethylation .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the dihydropyridine ring and the trifluoromethylsulfonyl group. Trifluoromethylation is a well-studied reaction in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can influence their absorption and distribution in biological systems .

Scientific Research Applications

Synthesis and Characterization

In research conducted by Çolak et al. (2021), 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound related to the one , was synthesized using tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This compound was then coupled with aromatic aldehydes to create Schiff base compounds. These were characterized using spectroscopic methods like FTIR, 1H, and 13C NMR, and their molecular structures were analyzed through X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Chemical Transformations

Moskalenko and Boev (2014) explored the chemical transformations of tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate. They found that reacting it with tributylvinyltin in the presence of Pd(PPh3)4-LiCl yielded tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate. This compound then reacted with maleic anhydride, leading to the formation of Diels-Alder endo-adducts. Further reactions, such as reduction and oxidation of its functional groups, were also performed (Moskalenko & Boev, 2014).

Reactivity and Coupling Reactions

Wustrow and Wise (1991) investigated the reactivity of tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate. They found it capable of undergoing palladium-catalyzed coupling reactions with various substituted arylboronic acids, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Future Directions

The study of trifluoromethylated compounds is an active area of research, given their importance in pharmaceuticals and other industries . Future research could explore the synthesis, reactivity, and potential applications of this and similar compounds.

properties

IUPAC Name

1-O-tert-butyl 5-O-ethyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3NO7S/c1-5-23-11(19)9-8-18(12(20)24-13(2,3)4)7-6-10(9)25-26(21,22)14(15,16)17/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSFHOMPPMKXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Trifluoromethanesulfonic anhydride (15.5 mL, 92.0 mmol) was added over approximately 0.1 h, via syringe, to a stirred solution of the product of step B (33.8 g, 84.0 mmol) and N,N-diisopropylethylamine (17.6 mL, 101.0 mmol) in methylene chloride (300 mL) at −78° C. After allowing to warm to ambient temperature overnight, the reaction mixture was quenched with saturated aqueous sodium bicarbonate, poured into water and extracted three times with methylene chloride. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated in vacuo. Purification of the residue by flash chromatography on silica gel (gradient elution; 0–20% ethyl acetate/hexanes as eluent) gave the title compound as an amber colored oil (23.0 g).
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15.5 mL
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33.8 g
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17.6 mL
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300 mL
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Synthesis routes and methods III

Procedure details

4-Oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (30.9 g, 114 mmol) was dissolved in CH2Cl2 (800 mL). DIPEA (48.7 mL, 285 mmol) was added, and the reaction mixture was cooled to −78° C. A sol. of Tf2O (24.4 mL, 148 mmol) in CH2Cl2 (25 mL) was added slowly, while maintaining the temperature at −78° C. The mixture was stirred for 30 min at −78° C. The mixture was allowed to warm to rt, and aq. 10% Na2CO3 (400 mL) and ice were added. The layers were separated and the aq. layer was extracted with CH2Cl2 (2×). The combined org. layers were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (heptane→EtOAc/heptane 25:75) yielded the title compound (44.0 g, 91%). LC-MS: tR=1.05 min; ES+: 404.44.
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30.9 g
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24.4 mL
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25 mL
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400 mL
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butyl) 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
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1-(tert-Butyl) 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Reactant of Route 3
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1-(tert-Butyl) 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Reactant of Route 4
Reactant of Route 4
1-(tert-Butyl) 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Reactant of Route 5
Reactant of Route 5
1-(tert-Butyl) 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-(tert-Butyl) 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,3(2H)-dicarboxylate

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